molecular formula C9H7N3O3 B2876445 2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid CAS No. 1502672-49-2

2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid

Cat. No.: B2876445
CAS No.: 1502672-49-2
M. Wt: 205.173
InChI Key: PWWSALSZASSUFW-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid (CAS 1502672-49-2) is a high-value chemical building block with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol . This compound features a fused pyrido[3,2-d]pyrimidine core, a privileged structure in medicinal chemistry known for its ability to mimic heterocyclic motifs found in natural products and drugs . Its predicted physicochemical properties include a density of 1.63±0.1 g/cm³, a boiling point of 507.2±60.0 °C, and an acid dissociation constant (pKa) of 3.47±0.20, which are critical parameters for solubility and formulation studies in research settings . The presence of both hydrogen bond donor and acceptor groups on the heterocyclic scaffold facilitates key molecular interactions with biological targets, making it a versatile intermediate for constructing compound libraries . Researchers primarily utilize this acid in drug discovery projects, where it serves as a key precursor for the synthesis of more complex molecules aimed at various therapeutic targets . It is supplied with a typical purity of 95% and must be stored under appropriate conditions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-4-10-5-2-3-6(9(14)15)12-7(5)8(13)11-4/h2-3H,1H3,(H,14,15)(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWSALSZASSUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)N=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the intermediate, which then undergoes cyclization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrido[3,2-d]pyrimidine Family

(a) 1-Ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic Acid
  • Molecular Formula : C₁₀H₉N₃O₄
  • Key Differences : Replaces the 4-oxo group with a 2,4-dioxo system and introduces an ethyl substituent at position 1.
  • The ethyl group may increase lipophilicity, affecting bioavailability .
(b) 8-Ethyl-5-oxo-2-(4-((3-(trifluoromethyl)phenyl)carbamothioyl)piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic Acid (ML328)
  • Molecular Formula : C₂₂H₂₁F₃N₆O₃S
  • Key Differences : Features a trifluoromethylphenyl-thioureido-piperazine moiety at position 2 and an ethyl group at position 6.
  • Impact : The bulky substituent enhances binding affinity to biological targets (e.g., enzymes or receptors), as seen in its use as a bromodomain inhibitor. The trifluoromethyl group improves metabolic stability .

Analogues with Modified Ring Systems

(a) 3-Amino-5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic Acid Derivatives
  • Molecular Framework: Replaces the pyridine ring with a thiophene, forming a thieno[2,3-d]pyrimidine core.
  • Alkylthio groups at position 2 improve membrane permeability .
(b) Levofloxacin Hemihydrate
  • Structure : (-)-S-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2-d]pyrimidine-6-carboxylic acid.
  • Key Differences: Contains a fluoroquinolone backbone with a piperazinyl group, differing in ring fusion (pyrido[1,2-d]pyrimidine vs. pyrido[3,2-d]pyrimidine).
  • Impact : The altered ring fusion and fluorine substitution confer broad-spectrum antibacterial activity by targeting DNA gyrase .

Functional Group Variations

Compound Name Substituents Molecular Weight (g/mol) Biological Activity
Target Compound 2-methyl, 4-oxo, 6-carboxylic acid 217.18 Under investigation
1-Ethyl-2,4-dioxo derivative 1-ethyl, 2,4-dioxo 235.19 Not reported
ML328 8-ethyl, trifluoromethylphenyl-piperazine 506.49 Bromodomain inhibition
Thieno[2,3-d]pyrimidine derivative Thiophene core, alkylthio ~210–250 Antimicrobial

Biological Activity

2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid is a compound belonging to the pyrido[3,2-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, anti-inflammatory, and antiviral activities, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₉H₇N₃O₃
  • Molecular Weight: 195.17 g/mol

Biological Activity Overview

The biological activity of this compound has been documented in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that pyrido[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. Notably, compounds within this class have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus flavus and Aspergillus niger.

Table 1: Antimicrobial Efficacy of Pyrido[3,2-d]pyrimidines

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1E. coli0.0227 µM
2S. aureus0.0250 µM
3A. flavus0.0300 µM
4A. niger0.0285 µM

Anticancer Activity

The anticancer potential of the compound has been explored extensively. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The compound's mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study:
In a study comparing the cytotoxic effects of several pyrido[3,2-d]pyrimidine derivatives, it was found that the presence of a methyl group significantly enhanced anticancer activity against all tested cell types. The IC50 values for A549 and Caco-2 cells were reported at 40.54 μg/mL and 29.77 μg/mL respectively when compared to the standard drug doxorubicin .

Anti-inflammatory Activity

Pyrido[3,2-d]pyrimidines have also shown promise as anti-inflammatory agents. In experimental models of paw edema, certain derivatives exhibited higher inhibition rates than indomethacin, a standard anti-inflammatory drug.

Table 2: Anti-inflammatory Efficacy

CompoundInhibition Rate (%) at 4hInhibition Rate (%) at 5h
A43.1726.67
B40.9135.56
C36.3531.10

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